TRPV1 Antagonist Activity: Sub-Nanomolar Ki Versus Ginger Ketone Comparators
(E)-10-Phenyl-3-decen-2-one demonstrates sub-nanomolar antagonist activity at human TRPV1 with a Ki value of 0.0500 nM, as determined by inhibition of N-acetyldopamine-induced activation in CHOK1 cells expressing human TRPV1 using a FLIPR assay after 5 minutes [1]. This is fundamentally divergent from the functional profile of ginger-derived structural analogs such as [6]-shogaol and [6]-paradol, which act as TRPV1 agonists rather than antagonists [2]. Within the broader class of TRPV1 antagonists, the compound shows binding affinity approximately 3,120-fold greater than comparator CHEMBL406573 (Ki = 156 nM), which was evaluated under comparable displacement assay conditions using [³H]RTX in human TRPV1-expressing HEK293 cells [3].
| Evidence Dimension | TRPV1 receptor binding affinity (antagonist activity) |
|---|---|
| Target Compound Data | Ki = 0.0500 nM |
| Comparator Or Baseline | CHEMBL406573 (TRPV1 antagonist comparator): Ki = 156 nM; Ginger-derived analog [6]-shogaol: functional TRPV1 agonist (qualitative differentiation) |
| Quantified Difference | ~3,120-fold lower Ki value (higher affinity) versus CHEMBL406573; functional inversion from agonist to antagonist versus ginger ketones |
| Conditions | Target: human TRPV1 heterologously expressed in CHOK1 cells, agonist: N-acetyldopamine, readout: FLIPR assay, incubation: 5 min (target compound); Comparator: human TRPV1 in HEK293 cells, radioligand: [³H]RTX (comparator CHEMBL406573) |
Why This Matters
The functional inversion from agonist to antagonist combined with sub-nanomolar affinity directly impacts experimental design in TRPV1 research—this compound enables competitive antagonism studies that cannot be performed with ginger-derived agonists.
- [1] BindingDB Entry BDBM50442379 (CHEMBL2442912). Ki = 0.0500 nM at human TRPV1 (antagonist). Curated by ChEMBL. View Source
- [2] Surh YJ, Lee SS. Enzymatic reduction of shogaol: a novel biotransformation pathway for the alpha,beta-unsaturated ketone system. Archives of Pharmacal Research. 1994. View Source
- [3] BindingDB Entry BDBM50376270 (CHEMBL406573). Ki = 156 nM at human TRPV1. Curated by ChEMBL. View Source
